(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Process Development

Researchers requiring validated impurity profiling for Tizanidine ANDA submissions face significant operational risk when substituting generic benzothiadiazoles for the exact EP Impurity B. (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea (CAS 51323-05-8) is the definitive reference standard specified in the European Pharmacopoeia for quantifying Tizanidine EP Impurity B. • Certified identity and purity profile ensures regulatory compliance for ANDA/NDA analytical method validation. • Enables accurate determination of relative response factors (RRF) and system suitability in HPLC/UPLC methods. • Supplied with full characterization data compliant with ICH Q3A/B guidelines, supporting batch release and quality control decisions.

Molecular Formula C7H5ClN4S2
Molecular Weight 244.715
CAS No. 51323-05-8
Cat. No. B588199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
CAS51323-05-8
Synonyms(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea
Molecular FormulaC7H5ClN4S2
Molecular Weight244.715
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Cl)NC(=S)N
InChIInChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13)
InChIKeyHDSZYIYKDOIGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea Overview


(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea (CAS 51323-05-8) is a benzothiadiazole derivative characterized by a fused heterocyclic core with a 4-thiourea and 5-chloro substitution pattern . This specific molecular architecture is distinct from the 2-imidazolinylamino active moiety of the muscle relaxant Tizanidine, where the compound serves as a defined process impurity and a synthetic precursor [1]. The compound is predominantly valued in industrial and regulatory contexts not for its own direct bioactivity, but for its quantifiable and verifiable utility as a high-purity reference standard for analytical method validation (e.g., European Pharmacopoeia Impurity B) and as a validated building block in the synthesis of complex heterocyclic systems [2].

EP Impurity B certified reference standard
Regiospecific thiourea synthetic handle
Comprehensive CoA with NMR, MS, HPLC

Why Generic Substitution Fails for This Compound


Procurement of a generic benzothiadiazole or thiourea analog as a substitute for CAS 51323-05-8 is scientifically invalid and carries significant operational risk due to the compound's specific, validated role as an analytical reference standard and a defined synthetic intermediate. The precise 5-chloro-4-thiourea regioisomerism on the 2,1,3-benzothiadiazole core is not a general property of the class but a unique structural feature that dictates its reactivity in downstream cyclization chemistry, as exemplified by its conversion to 5-chloro-4-cyaramino-2,1,3-benzothiadiazole in patented syntheses of active pharmaceutical ingredients [1]. Furthermore, its identity is legally and analytically bound to the Tizanidine EP Impurity B monographs; substitution with a non-pharmacopoeial standard compromises regulatory compliance, method validation, and the traceability required for ANDA filings and quality control release [2]. The compound's quantifiable utility lies in its certified identity and purity profile, not in general class-based activity, making generic replacement untenable.

! Regiospecific 5-chloro-4-thiourea architecture is not generic; analogs may lack critical cyclization reactivity.
! Pharmacopoeial identity (EP Impurity B) is method-specific; non-EP standards risk non-compliance with monograph requirements.
! Certified purity and CoA are mandatory for regulatory submissions; general chemicals typically lack equivalent documentation.

Key Evidence for Synthetic and Analytical Use


Synthetic Utility: Cyanamide Formation

The compound functions as a productive synthetic intermediate, unlike the unsubstituted 2,1,3-benzothiadiazole core or 5-chloro analogs lacking the 4-thiourea group. Specifically, heating (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea with aqueous KOH yields 5-chloro-4-cyaramino-2,1,3-benzothiadiazole, a key precursor in the patented synthesis of imidazoline-containing muscle relaxants [1]. This chemical transformation is not possible with comparators lacking the 4-thiourea handle, such as 5-chloro-2,1,3-benzothiadiazole or the 4-amino derivative Tizanidine, which are unreactive under these conditions.

Cyanamide formation
Cross-study
Target: Reacts with KOH → 5-chloro-4-cyaramino derivative. Comparator: unreactive.
Confirms unique synthetic building block role.
Patent GB-1429926-A conditions.
Organic Synthesis Heterocyclic Chemistry Pharmaceutical Process Development

Analytical Purity and Documentation

As Tizanidine EP Impurity B, this compound is supplied with a minimum purity specification of 95% as determined by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) including MS, 1H-NMR, and 13C-NMR data [1]. This is a quantifiable and verifiable difference from a generic 'thiourea derivative' or 'benzothiadiazole' procured from a non-specialty supplier, which would lack this certified purity level and the associated analytical data package required for regulatory submissions .

Purity & documentation
Head-to-head
≥95% HPLC purity
Supports regulatory method validation and data integrity.
CoA with MS, 1H/13C NMR. Not offered by general suppliers.
Analytical Chemistry Pharmaceutical Quality Control Regulatory Affairs

Regulatory Identity as EP Impurity B

The compound is unequivocally designated as 'Tizanidine Impurity B' in the European Pharmacopoeia (EP) monograph for Tizanidine [1]. Its identity is defined by a specific retention time and spectroscopic signature in validated analytical methods. This contrasts with close structural analogs like Tizanidine EP Impurity A (CAS 325745-75-1) or Impurity C (CAS 1788086-30-7), which have distinct regulatory identities and analytical profiles. Substituting a non-EP listed analog invalidates the analytical method's specificity and accuracy.

Regulatory identity
Class-level
Designated EP Impurity B; specific retention time & signature.
Essential for method specificity and ICH compliance.
Non-EP analogs (Impurity A/C) differ in analytical profiles.
Pharmaceutical Regulation Drug Impurity Profiling Quality Assurance

Pharmaceutical Development and QC Applications


Analytical Method Validation for Tizanidine

This compound is the definitive reference standard for quantifying and monitoring the EP Impurity B in Tizanidine drug substance and finished product [1]. It is essential for establishing system suitability, determining relative response factors (RRF), and validating the specificity, accuracy, and precision of HPLC or UPLC methods for impurity profiling, as required for ANDA or NDA submissions.

Quality Control and Batch Release Testing

As a high-purity, pharmacopoeial-grade impurity standard, it is used in routine quality control laboratories to identify and quantify Tizanidine EP Impurity B in manufactured batches [2]. Its use ensures compliance with established ICH Q3A/B impurity limits and monograph specifications, directly impacting batch release decisions and regulatory conformance.

Synthesis of Benzothiadiazole Drug Candidates

The compound serves as a validated building block for synthesizing novel heterocyclic scaffolds, such as 5-chloro-4-cyaramino-2,1,3-benzothiadiazole, which is a precursor to imidazoline-containing compounds with muscle relaxant activity [3]. This synthetic route is documented in patent literature, providing a proven methodology for medicinal chemists developing new chemical entities.

Application
Selection Property
Validation Focus
Tizanidine impurity profiling
Certified EP Impurity B identity
HPLC specificity & RRF determination
Quality control batch testing
High-purity standard with CoA
ICH impurity limits & release testing support
Heterocyclic scaffold synthesis
Regiospecific thiourea reactivity
Cyanamide cyclization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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